3-(1H-pyrazol-1-ylmethyl)aniline
Overview
Description
The compound "3-(1H-pyrazol-1-ylmethyl)aniline" is a derivative of aniline, which is a primary aromatic amine, and pyrazole, a heterocyclic aromatic organic compound. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The pyrazole moiety is known for its presence in compounds with significant biological activities, and its incorporation into aniline structures may lead to novel properties and applications .
Synthesis Analysis
The synthesis of pyrazole-aniline derivatives typically involves the Michael addition of substituted anilines to suitable acceptors, followed by further reactions to introduce the pyrazole moiety. For instance, methyl 3-(substituted anilino)propionates can be converted into corresponding 3-(substituted anilino) propionohydrazides, which upon treatment with pentane-2,4-dione under microwave irradiation, yield 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(substituted anilino)propan-1-ones . Another approach involves the condensation of aniline with N-hydroxymethyl[3-carbomethoxy-5-methyl]pyrazole to produce N,N-bis-(3-carbomethoxy-5-methylpyrazol-1-yl)methyl aniline . These methods demonstrate the versatility in synthesizing aniline-pyrazole derivatives.
Molecular Structure Analysis
The molecular structure of pyrazole-aniline derivatives can be elucidated using spectroscopic methods and X-ray crystallography. For example, the crystal structure of a related compound, N,N-bis-(3-carbomethoxy-5-methylpyrazol-1-yl)methyl aniline, shows a flexible tripodal ligand that can accommodate various metals through coordination . The X-ray crystal structure studies of another pyrazole derivative revealed a twisted conformation between the pyrazole and thiophene rings, indicating the potential for diverse molecular geometries within this class of compounds .
Chemical Reactions Analysis
Pyrazole-aniline derivatives can participate in various chemical reactions, including coordination with transition metals. For instance, NN-bis(3,5-dimethylpyrazol-1-ylmethyl)aminobenzene can form coordination compounds with metals like cobalt, copper, or zinc, reflecting the flexible nature of the ligand and the preference of the metal ions for specific coordination geometries . Additionally, Schiff base reactions can be employed to synthesize novel derivatives with potential antimicrobial, antioxidant, and larvicidal activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole-aniline derivatives are influenced by their molecular structure. These compounds can exhibit interesting optical properties, such as fluorescence, which may have applications in biological imaging . The corrosion inhibition properties of these derivatives on metals like aluminum alloys in acidic environments have also been studied, demonstrating their potential as corrosion inhibitors . Furthermore, the antimicrobial and antioxidant activities of these compounds suggest their utility in pharmaceutical applications .
Scientific Research Applications
Electroluminescence and Organic Light-Emitting Diodes (OLEDs)
3-(1H-pyrazol-1-ylmethyl)aniline and its derivatives have been utilized in the synthesis of platinum(II) complexes, showing potential in electroluminescence applications. Notably, these complexes demonstrated excellent performance when incorporated into OLED devices, exhibiting high external quantum efficiency (Vezzu et al., 2010).
Cancer Research
Compounds derived from 3-(1H-pyrazol-1-ylmethyl)aniline have been synthesized and shown to inhibit the growth of A549 and H322 lung cancer cells. Some derivatives, like ethyl 3-ferrocenyl-1-(2-hydroxy-3-(phenylamino)propyl)-1H-pyrazole-5-carboxylate, were particularly effective, suggesting a potential role in cancer treatment (Shen et al., 2012).
Chemosensor for Aluminum Ion Detection
Derivatives of 3-(1H-pyrazol-1-ylmethyl)aniline have been developed as efficient chemosensors for detecting aluminum ions (Al3+) in aqueous solutions. These sensors displayed high selectivity and sensitivity, making them suitable for applications in environmental monitoring and biological research (Shree et al., 2019).
Molecular Structure Analysis
Studies involving 3-(1H-pyrazol-1-ylmethyl)aniline derivatives have contributed to understanding molecular structures and ligand-metal coordination. This includes analyzing the crystal structure of related compounds, which can aid in the development of new materials and catalysts (Daoudi et al., 2002).
Antimicrobial Applications
Some derivatives of 3-(1H-pyrazol-1-ylmethyl)aniline have been synthesized with antimicrobial properties. These compounds have shown effectiveness against various pathogenic bacteria, suggesting their potential use in developing new antimicrobial agents (Karabacak et al., 2015).
Safety And Hazards
This compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-(pyrazol-1-ylmethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-10-4-1-3-9(7-10)8-13-6-2-5-12-13/h1-7H,8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTYTUGTENJXBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CN2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424498 | |
Record name | 3-(1H-pyrazol-1-ylmethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-pyrazol-1-ylmethyl)aniline | |
CAS RN |
892502-09-9 | |
Record name | 3-(1H-Pyrazol-1-ylmethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=892502-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1H-pyrazol-1-ylmethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1H-pyrazol-1-ylmethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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